An In-Depth Technical Guide to 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine framework, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid three-dimensional structure allow for precise interactions with a variety of biological targets. This guide focuses on a key derivative, 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one, a molecule that has garnered significant attention as a core structural motif in the development of novel therapeutic agents, most notably as potent inhibitors of HIV integrase.[1] This document will provide a comprehensive overview of its chemical properties, synthesis, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, absorption, and formulation. While specific experimental data for 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is not widely published, data from closely related analogs and computational predictions provide valuable insights.
Table 1: Physicochemical Properties of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one and Related Analogs
| Property | 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one (Predicted/Inferred) | 7-Chloro-1,6-naphthyridin-2(1H)-one[2] | 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine[2][3] |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅ClN₂O | C₁₄H₉ClN₂O |
| Molecular Weight | 196.59 g/mol | 180.59 g/mol | 256.69 g/mol |
| Appearance | Likely a solid | Yellow to brown solid | Solid |
| Melting Point | Not available | Not available | Not available |
| Solubility | Expected to be poorly soluble in water, with better solubility in polar organic solvents like DMSO and DMF. | Not available | Not available |
| pKa | The 4-hydroxy group is expected to be acidic, while the pyridinone nitrogen can exhibit weak basicity. The exact pKa values are not experimentally determined but are crucial for understanding its ionization state at physiological pH. | Not available | Not available |
Spectroscopic Characterization:
The structural elucidation of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxy and amide functionalities. The proton on the amide nitrogen (N1-H) will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine ring system, with the carbonyl carbon (C2) appearing at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amide, O-H stretching of the hydroxyl group, C=O stretching of the pyridinone, and C-Cl stretching. The presence of a broad O-H band may indicate hydrogen bonding.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structural integrity of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[3]
Synthesis and Reactivity
The synthesis of the 1,5-naphthyridine scaffold can be achieved through several established methods, including the Skraup reaction and the Gould-Jacobs reaction.[4] The synthesis of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one likely involves a multi-step sequence starting from a substituted pyridine derivative.
A plausible synthetic approach, based on general strategies for 1,5-naphthyridin-2(1H)-ones, is outlined below. This represents a generalized pathway, and specific reaction conditions would require optimization.
Caption: Mechanism of HIV integrase inhibition by the naphthyridinone scaffold.
The 4-hydroxy and 2-carbonyl groups of the naphthyridinone core are perfectly positioned to act as a bidentate ligand for the two magnesium ions. The chloro substituent at the 7-position can be further modified to enhance binding affinity and selectivity, as well as to improve pharmacokinetic properties. For instance, the introduction of a benzyl group at this position has been shown to be critical for potent enzyme inhibition in some analogs.
Experimental Protocol: A General Method for the Analysis of Naphthyridinone Purity by HPLC
The purity of synthesized 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is critical for its use in biological assays and further development. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.
Objective: To determine the purity of a synthesized batch of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one.
Materials and Equipment:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or Trifluoroacetic acid)
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Sample of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
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Dimethyl sulfoxide (DMSO)
Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
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Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
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HPLC Conditions:
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Column: C18 reversed-phase column
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B
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Analysis:
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Inject the prepared sample onto the HPLC system.
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Integrate the peaks in the resulting chromatogram.
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Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.
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Caption: Workflow for HPLC purity analysis of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one and its derivatives.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of waste according to institutional and local regulations.
Conclusion
7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a molecule of significant interest in medicinal chemistry, serving as a versatile scaffold for the design of potent bioactive compounds. Its role as a core component of HIV integrase inhibitors highlights the therapeutic potential of the 1,5-naphthyridine class. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological applications, offering a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives based on this scaffold will undoubtedly lead to the development of new and improved therapeutic agents.
References
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